Clarithromycin, a semi-synthetic macrolide antibiotic, is widely used for treating bacterial infections. During its production, various organic impurities may arise, impacting the drug's quality and efficacy []. These impurities can originate from:
Regulatory agencies, such as the European Medicines Agency (EMA), categorize antibiotics based on their manufacturing processes and establish acceptable limits for organic impurities within each group [].
The emergence of clarithromycin resistance in bacteria, particularly Helicobacter pylori, poses a significant challenge to treatment efficacy [, , , ]. While the primary mechanism of resistance involves mutations in the 23S rRNA gene [, , , , ], the presence of specific impurities could potentially contribute to:
Clarithromycin Impurity L is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. This impurity is significant in pharmaceutical chemistry as it can affect the quality and efficacy of the final drug product. Understanding its characteristics, synthesis, and implications in drug formulation is crucial for pharmaceutical development.
Clarithromycin Impurity L is generated during the synthetic process of clarithromycin, particularly when erythromycin A is treated under specific conditions. The presence of this impurity can influence the pharmacological properties of clarithromycin and must be monitored to ensure drug safety and efficacy .
Clarithromycin Impurity L falls under the category of pharmaceutical impurities, specifically those associated with macrolide antibiotics. It is classified based on its structural characteristics and formation conditions during the synthesis of clarithromycin.
The synthesis of Clarithromycin Impurity L typically involves several key steps:
The molecular structure of Clarithromycin Impurity L is closely related to that of clarithromycin but differs in specific functional groups due to its formation process. The exact structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Clarithromycin Impurity L can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the types of reactions that Clarithromycin Impurity L can participate in, affecting both its stability and reactivity.
The mechanism by which Clarithromycin Impurity L exerts its effects mirrors that of clarithromycin itself:
This mechanism highlights the importance of monitoring impurities like Clarithromycin Impurity L in drug formulations since they may inadvertently affect therapeutic efficacy.
Clarithromycin Impurity L serves several important roles in scientific research:
Impurity profiling ensures patient safety and product consistency through:
Clarithromycin Impurity L (CAS 127253-05-8) is the (Z)-isomer of 6-O-methylerythromycin A 9-oxime, distinct from the (E)-isomer (Impurity C, CAS 127253-06-9). Its molecular formula is C38H70N2O13, with a molecular weight of 762.97 g/mol [1] [2] [4]. Key structural features include:
Table 1: Molecular Characteristics of Clarithromycin Impurity L
Property | Specification |
---|---|
Chemical Name | 6-O-Methylerythromycin A (Z)-9-oxime |
CAS Number | 127253-05-8 |
Molecular Formula | C38H70N2O13 |
Molecular Weight | 762.97 g/mol |
Structural Difference | Z-configuration oxime at C-9 position |
Origin | Synthesis intermediate or oxidative degradation |
Impurity control follows stringent pharmacopeial and ICH guidelines:
Table 2: Regulatory Limits for Clarithromycin Impurities
Regulatory Document | Impurity Type | Acceptance Limit | Identification Requirement |
---|---|---|---|
ICH Q3A(R2) | Organic Impurities | ≤0.15% (>2g/day dose) | Threshold: 0.10% |
USP Clarithromycin Monograph | Impurity L | ≤0.15% | USP reference standard required |
EP 10.0 | Specified Impurities | ≤0.15% | EP impurity standards mandatory |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7